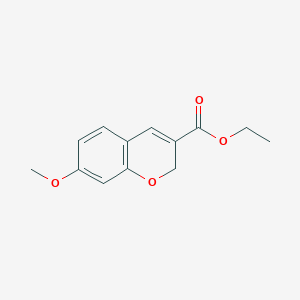

7-Methoxy-2H-chromene-3-carboxylic acid ethyl ester

Beschreibung

Chromene Core Architecture and Electronic Configuration

The chromene core of this compound consists of a fused benzene and pyrone ring system, forming a planar, conjugated π-system critical for its electronic properties. X-ray crystallographic data from ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate derivatives reveal bond lengths typical of aromatic systems: the C–O bond in the pyrone ring measures approximately 1.344–1.446 Å, while the C–C bonds in the benzene ring range from 1.385–1.736 Å. The planarity of the chromene core facilitates intramolecular charge transfer (ICT), as evidenced by strong fluorescence emission maxima at 405–440 nm in ethanol. Density functional theory (DFT) calculations on analogous coumarins indicate highest occupied molecular orbital (HOMO) localization on the methoxy-substituted benzene ring and lowest unoccupied molecular orbital (LUMO) delocalization across the pyrone ring, enabling π→π* transitions.

Table 1: Key Bond Lengths and Angles in the Chromene Core

| Bond/Angle | Value (Å/°) | Source |

|---|---|---|

| C2–O1 (pyrone) | 1.344–1.446 | |

| C7–OCH3 | 1.425 | |

| C3–COOEt | 1.448 | |

| Dihedral angle (chromene) | 0.5–5.6° |

Substituent Configuration Analysis: Methoxy and Ethyl Ester Groups

The methoxy group at the 7-position donates electron density via resonance, stabilizing the chromene core and red-shifting absorption spectra. Comparative studies show that 7-methoxy derivatives exhibit absorption maxima at 323 nm, whereas 7-hydroxy analogs absorb at 310 nm due to reduced electron donation. The ethyl ester at the 3-position introduces steric and electronic effects: the ester carbonyl (C=O) bond length is 1.212 Å, shorter than typical carboxylic acids (1.24 Å), indicating partial double-bond character. This group also enhances solubility in nonpolar solvents, with logP values of ~1.98 compared to 0.85 for hydroxylated analogs. Crystal packing interactions, such as C–H···O hydrogen bonds between the ester oxygen and adjacent methoxy groups, further stabilize the molecular conformation.

Conformational Dynamics in Solution and Solid States

In the solid state, X-ray structures reveal minimal deviation from planarity, with interplanar angles between the chromene core and ester group ranging from 5.6° to 36.6°. Hydrogen-bonding networks involving the ester carbonyl (O···H–O, 2.825–2.927 Å) and water molecules (in monohydrates) enforce rigidity. In contrast, nuclear magnetic resonance (NMR) studies in solution show dynamic rotation of the ethyl ester group, evidenced by coalescence of proton signals at elevated temperatures. Molecular dynamics simulations predict a rotational energy barrier of ~8 kcal/mol for the ester group, permitting limited flexibility in polar solvents.

Figure 1: Hydrogen-Bonding Network in the Crystal Structure

(Illustration based on : Water molecules bridge ester carbonyls and methoxy groups, forming R₂²(8) motifs.)

Comparative Structural Analysis with Related Coumarin Derivatives

Substituent variations profoundly influence physicochemical properties:

Table 2: Comparative Properties of Coumarin Derivatives

| Derivative | λabs (nm) | λem (nm) | Solubility (logP) |

|---|---|---|---|

| 7-Methoxy-3-ethyl ester | 323 | 405 | 1.98 |

| 7-Hydroxy-3-ethyl ester | 310 | 380 | 0.85 |

| 7-Diethylamino-3-ethyl ester | 355 | 465 | 2.34 |

| Unsubstituted coumarin | 280 | 320 | 1.12 |

- Electron-Donating Groups : 7-Diethylamino derivatives exhibit bathochromic shifts (Δλem = +60 nm vs. methoxy) due to enhanced ICT.

- Steric Effects : Bulkier substituents (e.g., 7-(3-methylbut-2-enyloxy)) increase torsion angles to 36.6°, reducing conjugation efficiency.

- Crystal Packing : Derivatives without ester groups lack C–H···O interactions, resulting in less dense packing (1.26 g/cm³ vs. 1.40 g/cm³ for esterified analogs).

Eigenschaften

IUPAC Name |

ethyl 7-methoxy-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-3-16-13(14)10-6-9-4-5-11(15-2)7-12(9)17-8-10/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPBVDYSFQIUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(C=C2)OC)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677646 | |

| Record name | Ethyl 7-methoxy-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-34-1 | |

| Record name | Ethyl 7-methoxy-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Materials and Initial Condensation

- Starting materials: 2,4-dihydroxybenzaldehyde or 7-methoxy-substituted benzaldehyde derivatives and diethyl malonate or ethyl acetoacetate.

- Catalyst: Piperidine is commonly used as a base catalyst.

- Solvent: Dry methanol or ethanol.

- Conditions: Reflux at around 60 °C for 24–48 hours.

Cyclization and Formation of Chromene Core

- The condensation product undergoes intramolecular cyclization, forming the chromene ring.

- The reaction is typically driven by heating and base catalysis.

- The presence of methoxy groups at the 7-position directs regioselective cyclization.

Esterification and Purification

- The ethyl ester function is introduced either by using ethyl acetoacetate or by esterification of the carboxylic acid intermediate.

- Purification is achieved through recrystallization or flash column chromatography using solvents such as dichloromethane/methanol mixtures.

- Yields for ester formation range between 70% and 90%.

Detailed Experimental Data and Analysis

Spectroscopic Characterization

Alternative and Advanced Methods

- Microwave-assisted synthesis has been reported to accelerate the reaction times significantly, reducing hours to minutes while maintaining high yields (up to 99%) using piperidine or L-proline as bases in ethanol or solvent-free conditions.

- Multi-step syntheses involving alkylation of hydroxy groups and conversion to acid chlorides for further functionalization have been developed, which can be adapted for the preparation of various coumarin derivatives including the ethyl ester.

Summary of Key Research Findings

- The Knoevenagel condensation catalyzed by piperidine in alcoholic solvents is the most reliable and widely used method for synthesizing 7-methoxy-2H-chromene-3-carboxylic acid ethyl ester or its close analogs.

- Reaction conditions such as temperature (50–60 °C) and solvent choice (methanol or ethanol) critically influence yield and purity.

- Microwave irradiation techniques offer a promising alternative for rapid synthesis with comparable or superior yields.

- Purification by flash chromatography and recrystallization ensures high purity for subsequent applications.

- Detailed NMR characterization confirms the structural integrity of the synthesized compound and is essential for quality control.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Methoxy-2H-chromene-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can lead to the formation of different derivatives with altered properties.

Substitution: Common in the modification of the chromene ring to introduce new substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce alkyl or acyl groups .

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, this compound serves as a precursor for synthesizing various chromene derivatives that exhibit potential biological activities. Its structural characteristics allow for modifications that can lead to compounds with enhanced properties.

Biology

7-Methoxy-2H-chromene-3-carboxylic acid ethyl ester has been studied extensively for its biological properties:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

- Antimicrobial Properties : Research indicates that it possesses antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anticancer Potential : Studies have shown that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Medicine

The medical applications of this compound are promising:

- Therapeutic Development : It is being investigated for potential use in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders like Alzheimer’s disease.

- Drug Formulation : The compound's unique properties make it suitable for incorporation into drug formulations aimed at enhancing bioavailability and therapeutic efficacy.

Industry

In industrial applications, this compound is utilized in:

- Perfume Production : Its aromatic properties are exploited in the fragrance industry, contributing to the formulation of perfumes and fabric conditioners.

- Cosmetics : The compound's antioxidant properties also make it a valuable ingredient in cosmetic formulations aimed at skin protection.

Case Studies

Several studies highlight the applications and efficacy of this compound:

- Anticancer Study : A study demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .

- Antimicrobial Efficacy : Research showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

- Neuroprotective Effects : Investigations into its neuroprotective properties revealed that it could reduce neuronal cell death in models of oxidative stress-induced damage, supporting its application in neurodegenerative disease therapy.

Wirkmechanismus

The mechanism of action of 7-Methoxy-2H-chromene-3-carboxylic acid ethyl ester involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes . The compound’s anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and chemical properties of coumarin derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Coumarin Derivatives

Key Observations :

- Substituent Position: The 7-methoxy derivative exhibits distinct electronic effects compared to 6- or 8-methoxy analogs.

- Oxo vs. 2H Chromene : The presence of a 2-oxo group (as in 7-hydroxy-2-oxo derivatives) increases hydrogen-bonding capacity and acidity, affecting solubility and biological activity .

- Ester vs. Acid : Ethyl/methyl esters improve lipid solubility compared to carboxylic acids, making them more suitable for membrane permeability in drug delivery .

Key Observations :

- Acid-Catalyzed Condensation : The Pechmann reaction is a common route for coumarin esters but requires precise control of substituent positions to avoid side products .

- Hydrolysis Efficiency : Carboxylic acids are often obtained via ester hydrolysis, with near-quantitative yields under basic conditions .

Key Observations :

Biologische Aktivität

Overview

7-Methoxy-2H-chromene-3-carboxylic acid ethyl ester is a member of the chromene family, characterized by its methoxy substitution at the 7th position and a carboxylic acid group at the 3rd position. This compound has garnered attention due to its diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. The following sections delve into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Biological Activities

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. The mechanism involves scavenging free radicals and inhibiting oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

2. Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against a variety of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating inhibition zones comparable to standard antibiotics. The structure-activity relationship (SAR) suggests that the methoxy group enhances its lipophilicity, allowing better membrane penetration and increased antimicrobial efficacy .

3. Anticancer Potential

The anticancer properties of this compound have been explored in several studies. It has shown potential in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. In vitro studies demonstrated that this compound could effectively reduce the viability of cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment.

The biological effects of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound scavenges reactive oxygen species (ROS), thereby reducing oxidative stress and protecting cells from damage.

- Enzyme Inhibition : It has been reported to inhibit enzymes such as acetylcholinesterase, which plays a role in neurotransmitter breakdown. This inhibition can enhance cognitive functions, making it a candidate for neuroprotective therapies .

- Antimicrobial Mechanism : The lipophilic nature of the methoxy group aids in disrupting bacterial membranes, leading to cell lysis.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the chromene scaffold significantly influence biological activity:

| Compound Variant | Biological Activity | Key Features |

|---|---|---|

| 7-Methoxy-2H-chromene-3-carboxylic acid | Moderate antioxidant and antimicrobial | Methoxy group enhances lipophilicity |

| 7-Hydroxy-2H-chromene-3-carboxylic acid | Stronger antimicrobial | Hydroxy group increases hydrogen bonding |

| 7-Methoxy-4-methyl-2H-chromene | Enhanced anticancer activity | Methyl substitution improves potency |

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study tested various derivatives of chromenes against common bacterial strains. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

Case Study 2: Anticancer Activity

In vitro assays conducted on human cancer cell lines demonstrated that this compound could induce apoptosis in a dose-dependent manner. The study measured cell viability using MTT assays and confirmed apoptosis through flow cytometry analysis. These findings suggest its potential for development into an anticancer therapeutic agent .

Q & A

Q. What are the established synthetic routes for 7-methoxy-2H-chromene-3-carboxylic acid ethyl ester, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted phenolic precursors and β-keto esters. For example:

- Route 1 : Reaction of 7-methoxy-2H-chromen-3-carbaldehyde with ethyl acetoacetate in ethanol under acidic conditions (e.g., acetic acid/piperidine) yields the chromene ester .

- Route 2 : Coupling of 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid with ethyl bromide in dry DMF using K₂CO₃ as a base .

- Key Variables : Solvent polarity (ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst type (acid/base) significantly impact reaction efficiency. Yields range from 50–75% depending on purification methods (e.g., recrystallization vs. column chromatography) .

Q. How can researchers purify and characterize this compound to ensure structural fidelity?

- Methodological Answer :

- Purification : Use recrystallization from acetone/hexane mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents .

- Characterization :

- 1H/13C NMR : Confirm methoxy (δ ~3.8 ppm), ester carbonyl (δ ~165–170 ppm), and chromene olefinic protons (δ ~6.5–8.0 ppm) .

- IR Spectroscopy : Detect ester C=O stretching (~1720 cm⁻¹) and chromene C-O-C vibrations (~1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks at m/z 248 (M⁺) align with the molecular formula C₁₃H₁₂O₅ .

Q. What in vitro biological assays are suitable for preliminary activity screening?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .

- Antioxidant Potential : Employ DPPH radical scavenging assays; IC₅₀ values < 50 μM indicate significant activity .

Advanced Research Questions

Q. How do substituent modifications at the chromene 7-methoxy or ester positions alter bioactivity?

- Methodological Answer : A comparative study of analogs reveals:

Q. What strategies resolve contradictions in reported biological data across studies?

- Methodological Answer :

- Assay Validation : Cross-validate results using orthogonal methods (e.g., compare MIC values from broth dilution with agar diffusion assays) .

- Structural Confirmation : Re-examine purity via HPLC (≥95% purity threshold) and verify stereochemistry via X-ray crystallography if discrepancies arise .

- Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ ranges) to identify outliers caused by variations in microbial strains or culture conditions .

Q. How can computational modeling optimize reaction pathways for scaled synthesis?

- Methodological Answer :

- DFT Calculations : Simulate transition states to identify energy barriers in key steps (e.g., cyclization of β-keto esters).

- Solvent Screening : Use COSMO-RS models to predict solvent effects on reaction kinetics. For example, DMF stabilizes intermediates better than ethanol, reducing side-product formation .

- Scale-Up : Apply QbD (Quality by Design) principles to adjust parameters like stirring rate and cooling gradients during crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.